2,4,4'-Trihydroxydihydrochalcone

Description

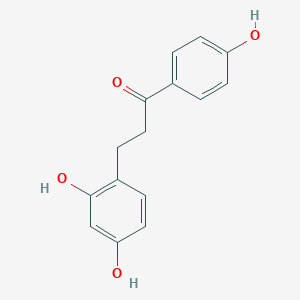

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-3,5-7,9,16-17,19H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBQZFJZIGYXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445133 | |

| Record name | 2,4,4'-trihydroxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15097-74-2 | |

| Record name | 2,4,4'-trihydroxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Origins of 2,4,4'-Trihydroxydihydrochalcone: A Technical Guide for Scientific Exploration

For Immediate Release

A comprehensive technical guide has been compiled detailing the natural sources, extraction protocols, and potential biological significance of the dihydrochalcone, 2,4,4'-Trihydroxydihydrochalcone. This document serves as a vital resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry, providing in-depth information on this promising bioactive compound.

This compound, a flavonoid derivative, has been identified in a select group of botanicals, most notably within the resinous exudates of several Dracaena species, commonly known as "dragon's blood." This guide consolidates the current scientific knowledge on its natural occurrence and outlines methodologies for its isolation and characterization.

Natural Sources: A Focus on Dracaena and Soymida

The primary documented natural sources of this compound are found within the plant kingdom, specifically in the following species:

-

Dracaena cochinchinensis : This plant is a significant source of the commercially available "dragon's blood" resin, from which this compound has been isolated.[1]

-

Dracaena draco : The resin of the Canary Islands dragon tree is another confirmed source of this dihydrochalcone.[2]

-

Soymida febrifuga : This medicinal plant, also known as the Indian redwood, has been reported to contain this compound.

While the presence of this compound in these species is established, quantitative data regarding its concentration remains limited in publicly available scientific literature. The table below summarizes the known natural sources.

| Plant Species | Family | Common Name | Plant Part Containing the Compound |

| Dracaena cochinchinensis | Asparagaceae | Dragon's Blood Tree | Resin |

| Dracaena draco | Asparagaceae | Canary Islands Dragon Tree | Resin |

| Soymida febrifuga | Meliaceae | Indian Redwood | Not specified in available literature |

Experimental Protocols: From Extraction to Identification

The isolation and purification of this compound from its natural sources necessitate a multi-step approach involving extraction and chromatography. The following protocols are based on established methodologies for the separation of flavonoids and related phenolic compounds from plant materials.

General Extraction of Dihydrochalcones from Dracaena Resin

This protocol is a generalized procedure based on the successful isolation of chalcones and dihydrochalcones from Dracaena species.

-

Maceration : The powdered resin is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

-

Filtration and Concentration : The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This step fractionates the extract based on the polarity of its constituents. The dihydrochalcones are typically found in the less polar fractions.

-

Chromatographic Purification : The fraction containing the target compound is subjected to various column chromatography techniques for further purification.

-

Silica Gel Column Chromatography : This is a primary method for separating compounds based on their polarity. A step-wise or gradient elution with a solvent system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) is employed.

-

Sephadex LH-20 Column Chromatography : This technique is used for the separation of compounds based on their molecular size and is particularly effective for purifying flavonoids. Methanol is a common solvent for this method.

-

-

Structure Elucidation : The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are essential for elucidating the detailed chemical structure.

-

Illustrative Experimental Workflow

The following diagram, generated using the DOT language, illustrates a general workflow for the isolation of this compound.

Signaling Pathways and Biological Activities: An Area for Future Research

While the biological activities of chalcones as a class are widely studied, with many exhibiting anti-inflammatory, antioxidant, and anticancer properties, specific research into the signaling pathways modulated by this compound is still in its nascent stages. Chalcones are known to interact with a variety of molecular targets, including kinases and other enzymes involved in cellular signaling.[3] However, dedicated studies are required to elucidate the specific mechanisms of action for this compound.

The structural similarity of this compound to other bioactive flavonoids suggests its potential to influence key cellular processes. Future research should focus on investigating its effects on signaling cascades such as the MAP kinase and NF-κB pathways, which are often implicated in inflammation and cell proliferation.

The following diagram provides a conceptual overview of the potential for natural products like dihydrochalcones to interact with cellular signaling pathways.

This technical guide provides a foundational understanding of this compound from its natural sources. Further research is warranted to fully uncover its quantitative distribution, optimize extraction protocols, and elucidate its specific biological functions and mechanisms of action.

References

2,4,4'-Trihydroxydihydrochalcone: A Comprehensive Technical Guide on Biological Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4'-Trihydroxydihydrochalcone, a member of the dihydrochalcone (B1670589) class of plant secondary metabolites, is a structurally intriguing molecule with potential therapeutic applications. While direct research on this specific compound is emerging, this technical guide consolidates the current understanding of its biological activities and underlying mechanisms by examining available data and drawing inferences from closely related chalcones and dihydrochalcones. This document provides a comprehensive overview of its antioxidant, anti-inflammatory, and potential anticancer properties, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development endeavors.

Introduction

Chalcones and their hydrogenated derivatives, dihydrochalcones, are a significant class of polyphenolic compounds found abundantly in fruits, vegetables, and medicinal plants. They form the central backbone of flavonoids and are recognized for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This compound, characterized by a C6-C3-C6 backbone with hydroxyl groups at the 2, 4, and 4' positions, is structurally similar to other well-studied bioactive chalcones. This guide aims to provide an in-depth analysis of its biological activities and mechanisms of action, leveraging data from direct studies where available and from structurally analogous compounds to build a comprehensive profile.

Biological Activities of this compound and Related Compounds

The biological efficacy of this compound and its analogues is attributed to their chemical structure, particularly the number and position of hydroxyl groups, which influence their ability to scavenge free radicals and interact with cellular signaling pathways.

Antioxidant Activity

The antioxidant properties of chalcones are pivotal to their protective effects against oxidative stress-mediated diseases. While direct antioxidant data for this compound is limited, studies on its isomer, 2,4,4'-trihydroxychalcone (B600757) (isoliquiritigenin), provide valuable insights. This isomer has been shown to effectively inhibit lipid peroxidation.

A study investigating the efficacy of 2,4,4′-trihydroxychalcone in preventing the oxidation of sunflower oil demonstrated its potent antioxidant capabilities. The compound effectively reduced the formation of primary and secondary oxidation products over an 88-day storage period, with its performance being comparable or superior to the synthetic antioxidant butylated hydroxytoluene (BHT).[1] The antioxidant mechanism is likely attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can neutralize free radicals.[1]

Table 1: Antioxidant Activity of 2,4,4'-Trihydroxychalcone in Sunflower Oil [1]

| Parameter | Concentration (ppm) | Day 22 | Day 44 | Day 66 | Day 88 |

| Peroxide Value (meq O₂/kg) | Control | 20.3 ± 1.5 | 45.6 ± 2.1 | 80.2 ± 3.3 | 141.9 ± 5.7 |

| 100 | 15.1 ± 0.9 | 30.2 ± 1.8 | 55.4 ± 2.5 | 98.7 ± 4.1 | |

| 500 | 10.5 ± 0.6 | 22.8 ± 1.3 | 40.1 ± 1.9 | 70.3 ± 3.2 | |

| 1000 | 8.2 ± 0.4 | 18.4 ± 1.1 | 32.7 ± 1.5 | 58.9 ± 2.6 | |

| p-Anisidine Value | Control | 4.8 ± 0.3 | 8.9 ± 0.5 | 13.2 ± 0.7 | 18.9 ± 1.0 |

| 100 | 3.1 ± 0.2 | 6.2 ± 0.4 | 9.8 ± 0.6 | 14.3 ± 0.8 | |

| 500 | 2.2 ± 0.1 | 4.5 ± 0.3 | 7.1 ± 0.4 | 10.8 ± 0.6 | |

| 1000 | 1.8 ± 0.1 | 3.6 ± 0.2 | 5.9 ± 0.3 | 8.7 ± 0.5 |

Structure-activity relationship studies of dihydrochalcones suggest that the presence and position of hydroxyl groups are critical for antioxidant activity. Specifically, a 2',6'-dihydroxy configuration appears to confer higher electron transfer and hydrogen atom transfer activities compared to a 2',4'-dihydroxy arrangement.[2][3]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Chalcones have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways. Research on structurally similar compounds suggests that this compound likely possesses anti-inflammatory properties. For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to attenuate the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[4] This effect is mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[4]

Another related compound, 2,2',4'-trihydroxychalcone, has been identified as an inhibitor of the RORγt transcription factor, which is crucial for the differentiation of pro-inflammatory Th17 cells.[5][6] By inhibiting RORγt, this chalcone (B49325) effectively suppressed Th17 cell differentiation and alleviated disease progression in mouse models of experimental autoimmune encephalomyelitis (EAE), colitis, and skin allograft rejection.[5][6]

Anticancer Activity

The anticancer potential of chalcones is a major area of investigation. Studies on various cancer cell lines have revealed the cytotoxic and pro-apoptotic effects of several hydroxylated chalcones. For example, 2',4',4-trihydroxy-3-methoxychalcone exhibited strong anticancer activity against HeLa (cervical cancer) and WiDr (colon cancer) cell lines with IC50 values of 8.53 µg/mL and 2.66 µg/mL, respectively.[7] Similarly, 2',4-dihydroxy-3-methoxychalcone (B8714405) was active against HeLa and WiDr cells with IC50 values of 12.80 µg/mL and 19.57 µg/mL.[7]

The proposed mechanism for the anticancer effects of some chalcones involves the inhibition of the PI3K/AKT/NF-κB signaling pathway, which is a critical regulator of cell survival and proliferation.[8]

Table 2: Anticancer Activity of Related Chalcones [7]

| Compound | Cell Line | IC50 (µg/mL) |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa | 8.53 |

| WiDr | 2.66 | |

| T47D | 24.61 | |

| 2',4-dihydroxy-3-methoxychalcone | HeLa | 12.80 |

| WiDr | 19.57 | |

| T47D | 20.73 |

Mechanisms of Action: Signaling Pathways

The biological activities of this compound and its analogs are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chalcones can inhibit this pathway by preventing the activation of IκB kinase (IKK), thereby blocking NF-κB nuclear translocation.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural Compound 2,2',4'-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Antioxidant Profile of 2,4,4'-Trihydroxydihydrochalcone: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antioxidant properties of 2,4,4'-Trihydroxydihydrochalcone. While direct quantitative experimental data for this specific molecule is limited in publicly available literature, this document synthesizes existing data on structurally related dihydrochalcones and the corresponding 2',4',4-trihydroxychalcone to provide a scientifically grounded overview. It covers key antioxidant assays, detailed experimental protocols, and the primary signaling pathway implicated in the antioxidant effects of this class of compounds.

Introduction to this compound

This compound is a flavonoid belonging to the dihydrochalcone (B1670589) subclass. These compounds are characterized by two aromatic rings (A and B) connected by a three-carbon aliphatic chain, in contrast to their unsaturated counterparts, chalcones. The antioxidant potential of flavonoids is largely attributed to the number and arrangement of hydroxyl (-OH) groups on their aromatic rings, which enable them to donate hydrogen atoms or electrons to neutralize free radicals. The structure of this compound, with its three hydroxyl groups, suggests significant antioxidant potential.

Quantitative Antioxidant Data

Structure-Activity Relationship Insights

Research on various dihydrochalcones reveals key structural features that govern their antioxidant capacity[1][2][3][4]:

-

Hydroxyl Groups: The number and position of -OH groups are the most critical factors. Dihydrochalcones with more hydroxyl groups generally exhibit stronger antioxidant activity.

-

B-Ring Substitution: The presence of an o-dihydroxyl group on the B-ring significantly enhances antioxidant capacity[3].

-

A-Ring Substitution: A 2'-OH group on the A-ring is important for maintaining antioxidant activity[3]. Studies on phloretin (B1677691) (a 2',4',6',4-tetrahydroxydihydrochalcone) and its derivatives indicate that the 2',6'-di-OH moiety on the A-ring, in conjunction with a 4-OH on the B-ring, results in potent antioxidant effects[1][2].

-

Glycosylation: The addition of a sugar moiety (glycosylation) to a hydroxyl group generally decreases the antioxidant activity by reducing the number of available -OH groups for radical scavenging[1][2][4].

Based on these principles, this compound, possessing a 2,4-dihydroxy pattern on one ring and a 4-hydroxy pattern on the other, is expected to be an effective antioxidant.

Comparative Data from Related Compounds

The following table summarizes the antioxidant activity of related chalcones and dihydrochalcones to provide a comparative context.

| Compound Name | Assay | IC50 Value | Reference |

| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | [5] |

| Phloretin (2',4',6',4-Tetrahydroxydihydrochalcone) | DPPH | 31.2 ± 0.5 µM | [1] |

| ABTS | 11.5 ± 0.2 µM | [1] | |

| FRAP | 108.7 ± 4.3 µM Trolox Eq. | [1] | |

| Phloridzin (Phloretin-2'-glucoside) | DPPH | 203.4 ± 11.2 µM | [1] |

| ABTS | 38.6 ± 0.9 µM | [1] | |

| FRAP | 52.8 ± 2.1 µM Trolox Eq. | [1] |

Note: The data presented is for comparative purposes and does not represent experimental values for this compound.

Mechanism of Antioxidant Action

Dihydrochalcones exert their antioxidant effects through several mechanisms, primarily by direct radical scavenging and by modulating endogenous antioxidant defense systems.

Direct Radical Scavenging

The primary mechanism for direct antioxidant activity involves the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) from the phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, many chalcones and related flavonoids activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8][9][10] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some chalcones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7][9] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant genes. This induces the transcription of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

-

Glutamate-Cysteine Ligase (GCL)

-

Superoxide Dismutase (SOD)

This upregulation of endogenous antioxidant enzymes fortifies the cell against oxidative stress.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for common in vitro and cell-based antioxidant assays relevant to the evaluation of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[11][12][13][14]

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol (B145695).

-

Create a series of dilutions from the stock solution to obtain a range of concentrations.

-

Prepare a fresh 0.1 mM solution of DPPH in methanol. This solution should be protected from light.

-

-

Assay Procedure (96-well plate format):

-

To respective wells, add 100 µL of each concentration of the test compound.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5]

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Prepare stock and serial dilutions of the test compound as described for the DPPH assay.

-

-

Assay Procedure:

-

Add a small volume of each test compound dilution to a specific volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16][17]

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP working solution fresh by mixing 10 volumes of 300 mM acetate (B1210297) buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O.

-

Warm the working solution to 37°C before use.

-

Prepare stock and serial dilutions of the test compound. A standard curve is typically generated using FeSO₄·7H₂O.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the sample or standard solution to each well.

-

Add 280 µL of the pre-warmed FRAP working solution to all wells.

-

Incubate the plate at 37°C in the dark for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is often expressed as µmol Fe(II) equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation induced by a free radical generator. It is considered more biologically relevant than chemical assays as it accounts for cellular uptake and metabolism.[18][19][20]

Methodology:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6.0 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment and confluence.

-

-

Assay Procedure:

-

Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Treat the cells with the test compound at various concentrations along with 25 µM of the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for 1 hour.

-

Remove the treatment solution and wash the cells again with PBS.

-

Add 600 µM of the free radical initiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour at 37°C.

-

Calculate the area under the curve (AUC) for both control and sample-treated wells.

-

The CAA value is calculated using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Conclusion and Future Directions

While direct experimental evidence is pending, structure-activity relationship studies strongly suggest that this compound is a potent antioxidant. Its three hydroxyl groups are well-positioned to engage in direct radical scavenging. Furthermore, as a member of the chalcone family, it is a plausible candidate for activating the cytoprotective Nrf2-ARE signaling pathway.

For drug development professionals and researchers, the next logical steps involve the empirical validation of these properties. Synthesizing or isolating pure this compound and subjecting it to the detailed in vitro and cellular assays described in this guide is essential. Such studies will provide the definitive quantitative data needed to fully assess its potential as a therapeutic agent or a valuable component in nutraceutical formulations. Investigating its specific interaction with the Keap1-Nrf2 complex would further elucidate its mechanism of action and its promise in combating oxidative stress-related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ijcea.org [ijcea.org]

- 15. ejournals.asuu.org.ng [ejournals.asuu.org.ng]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2,4,4'-Trihydroxydihydrochalcone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4'-Trihydroxydihydrochalcone is a flavonoid, a class of natural products known for a wide range of biological activities. Chalcones and their derivatives have garnered significant interest in drug discovery for their potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By leveraging computational methods, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and elucidate potential mechanisms of action, thereby accelerating the drug development process.

This document outlines a systematic workflow, details key experimental protocols for computational analyses, and presents hypothetical predictive data in a structured format for clarity and comparative analysis.

In Silico Prediction Workflow

The in silico analysis of this compound's bioactivity follows a multi-step computational workflow. This process begins with the preparation of the ligand structure and proceeds through target prediction, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.

Physicochemical and Pharmacokinetic Properties

The initial step in the in silico evaluation involves predicting the physicochemical properties and pharmacokinetic (ADME) profile of this compound. These predictions are crucial for assessing its drug-likeness and potential for oral bioavailability. Tools like SwissADME are commonly used for this purpose.[3]

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Acceptable Range for Drug-Likeness |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 258.27 | < 500 |

| LogP (Consensus) | 2.50 | ≤ 5 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Molar Refractivity | 72.50 | 40 - 130 |

| Topological Polar Surface Area (Ų) | 77.76 | < 140 |

| Lipinski's Rule of Five | ||

| Violations | 0 | 0 |

| Pharmacokinetics | ||

| GI Absorption | High | High |

| BBB Permeant | No | No |

| P-gp Substrate | No | No |

| CYP1A2 Inhibitor | Yes | No/Yes |

| CYP2C9 Inhibitor | Yes | No/Yes |

| CYP2C19 Inhibitor | No | No/Yes |

| CYP2D6 Inhibitor | No | No/Yes |

| CYP3A4 Inhibitor | Yes | No/Yes |

| Drug-Likeness | ||

| Bioavailability Score | 0.55 | > 0.1 |

Potential Biological Targets and Bioactivities

Based on the chemical structure of this compound, several potential biological targets can be predicted using target fishing algorithms. These predictions are founded on the principle of chemical similarity, where compounds with similar structures are likely to interact with similar protein targets.

Table 2: Predicted Biological Targets for this compound

| Target Class | Specific Target Example | Predicted Bioactivity |

| Enzymes | Tyrosinase | Skin lightening, Hyperpigmentation treatment |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | |

| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | |

| Xanthine Oxidase | Gout treatment, Antioxidant | |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Anticancer (Anti-angiogenesis) | |

| Nuclear Receptors | Estrogen Receptor Alpha (ERα) | Hormone-related cancer therapy |

| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Neuromodulatory effects |

Molecular Docking and Interaction Analysis

To investigate the potential binding mode and affinity of this compound with its predicted targets, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor.

Table 3: Hypothetical Molecular Docking Results for this compound with Key Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Predicted Interaction Type |

| Tyrosinase (2Y9X) | -8.2 | HIS263, HIS259, VAL283 | Hydrogen Bond, Hydrophobic |

| COX-2 (5KIR) | -9.5 | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Alkyl |

| EGFR Tyrosine Kinase (1M17) | -7.9 | LEU718, VAL726, LYS745 | Hydrogen Bond, Hydrophobic |

Predicted Signaling Pathway Involvement

Based on the predicted targets, it is possible to hypothesize the signaling pathways that may be modulated by this compound. For instance, inhibition of EGFR could disrupt downstream pathways crucial for cancer cell proliferation and survival.

Detailed Experimental Protocols

Ligand and Protein Preparation

-

Ligand Preparation : The 3D structure of this compound is obtained from a chemical database like PubChem (CID: 10801179).[4] The structure is then optimized using a force field (e.g., MMFF94) in software such as Avogadro or PyRx to achieve a low-energy conformation.

-

Protein Preparation : The crystal structures of target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using tools like AutoDockTools.

Molecular Docking

Molecular docking is performed using software like AutoDock Vina.[5]

-

Grid Box Generation : A grid box is defined around the active site of the target protein to encompass the binding pocket.

-

Docking Execution : The prepared ligand is docked into the active site of the prepared protein. The search algorithm explores possible binding conformations and scores them based on a scoring function.

-

Analysis : The resulting docking poses are analyzed to identify the one with the lowest binding energy. Interactions between the ligand and protein residues are visualized using software like PyMOL or Discovery Studio.

ADMET Prediction

ADMET properties are predicted using web-based platforms such as SwissADME and OSIRIS Property Explorer.[3]

-

Input : The canonical SMILES string of this compound is submitted to the server.

-

Prediction : The servers calculate various physicochemical descriptors, pharmacokinetic properties, and potential toxicity risks based on established models and algorithms.

-

Interpretation : The results are analyzed to assess the drug-likeness and potential liabilities of the compound.

Conclusion and Future Directions

The in silico analysis presented in this guide provides a robust framework for the initial assessment of the bioactivity of this compound. The predictive data suggests that this compound possesses favorable drug-like properties and may exhibit anticancer and anti-inflammatory activities through interactions with targets such as EGFR and COX-2.

It is imperative to note that these computational predictions are hypothetical and require experimental validation. Future research should focus on in vitro and in vivo studies to confirm the predicted bioactivities and elucidate the precise mechanisms of action. These may include enzyme inhibition assays, cell-based proliferation assays, and animal models of disease. The integration of computational and experimental approaches is crucial for the successful development of novel therapeutic agents.

References

- 1. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. This compound | C15H14O4 | CID 10801179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Reported Occurrences of 2,4,4'-Trihydroxydihydrochalcone in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones and their derivatives, such as dihydrochalcones, represent a significant class of open-chain flavonoids that are bioprecursors to the entire flavonoid family in plants. These compounds are synthesized via the phenylpropanoid pathway and are known for a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. 2,4,4'-Trihydroxydihydrochalcone is a specific dihydrochalcone (B1670589) that has been identified in a limited number of plant species. This technical guide provides a comprehensive overview of the reported natural occurrences of this compound, details the experimental protocols for its isolation and characterization, and visualizes its biosynthetic pathway and a general experimental workflow.

Reported Natural Occurrences of this compound

This compound has been identified in a select number of plant species. The primary sources reported in the literature are from the genera Dracaena and Soymida. The compound's presence is documented in the following plants:

-

Dracaena cochinchinensis

-

Soymida febrifuga

-

Dracaena draco[1]

While the compound has been successfully isolated and identified from these sources, detailed quantitative analyses are scarce in publicly available literature.

Quantitative Data Summary

The following table summarizes the plant sources from which this compound has been isolated. It is important to note that specific quantitative data, such as the concentration of the compound in different plant tissues (e.g., in mg/g dry weight), are not extensively reported in the reviewed scientific literature. The table, therefore, focuses on the qualitative occurrence of the compound.

| Plant Species | Family | Plant Part | Reported Yield/Concentration |

| Dracaena cochinchinensis | Asparagaceae | Resin | Not specified in reviewed literature |

| Soymida febrifuga | Meliaceae | Not specified in reviewed literature | Not specified in reviewed literature |

| Dracaena draco | Asparagaceae | Resin ("Dragon's blood") | Not specified in reviewed literature |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and structural elucidation of this compound from plant sources. These protocols are synthesized from standard techniques reported for the analysis of chalcones and other flavonoids from plant matrices.

Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and chromatographic separation of this compound.

-

Preparation of Plant Material: The relevant plant part (e.g., resin, roots, leaves) is air-dried or lyophilized and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction, typically using a solvent such as methanol (B129727) or 75% ethanol, at room temperature with continuous shaking or through Soxhlet extraction.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Chalcones and related phenolics are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further purification.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using a preparative HPLC system with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

-

Structural Elucidation Protocol

The structure of the isolated pure compound is confirmed using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number, type, and connectivity of protons in the molecule.

-

¹³C-NMR: Provides information on the number and type of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the final structure of this compound.

-

Visualizations: Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the general biosynthetic pathway of chalcones and a typical experimental workflow for their isolation and identification.

Caption: General biosynthetic pathway of chalcones from L-Phenylalanine.

Caption: Experimental workflow for isolation and identification.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with a confirmed presence in several plant species, notably within the Dracaena genus. While protocols for its isolation and identification are well-established within the broader context of phytochemistry, there is a clear gap in the literature regarding its quantitative distribution in these plants. Future research should focus on developing and applying validated analytical methods, such as HPLC-MS/MS, to quantify the concentration of this compound in its known sources. Furthermore, comprehensive screening of other plant species, particularly those with a history of use in traditional medicine, may reveal new sources of this compound. Elucidating its biological activities and potential pharmacological applications remains a promising area for further investigation.

References

Methodological & Application

analytical methods for 2,4,4'-Trihydroxydihydrochalcone quantification

An increasing interest in natural compounds for pharmaceutical and nutraceutical applications has led to a growing need for robust analytical methods to quantify specific bioactive molecules. One such molecule of interest is 2,4,4'-Trihydroxydihydrochalcone, a dihydrochalcone (B1670589) derivative with potential therapeutic properties. Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a widely used technique for the quantification of phenolic compounds like chalcones due to its high resolution, sensitivity, and reproducibility.[1] A reversed-phase HPLC method is generally suitable for this purpose.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected during the validation of an HPLC-UV method for this compound, based on data for analogous compounds.[1][3]

| Parameter | Expected Value/Range | Notes |

| Retention Time (t R ) | 5 - 15 min | Dependent on the specific column and mobile phase composition. |

| Linearity (R²) | > 0.999 | Over a concentration range of 1-100 µg/mL.[1] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | |

| Accuracy (% Recovery) | 98 - 102% | Determined by spike-recovery experiments.[1] |

| Precision (% RSD) | < 2% | For both intra-day and inter-day variability.[1] |

| Wavelength (λ max ) | 280 - 380 nm | The specific maximum absorbance should be determined experimentally. |

Experimental Protocol

1.1. Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Elution:

-

0-15 min: 30-70% B

-

15-20 min: 70% B

-

20-22 min: 70-30% B

-

22-25 min: 30% B[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detection Wavelength: To be determined by scanning a standard solution (expected around 280-380 nm). A common wavelength for similar compounds is 365 nm.[1]

-

Injection Volume: 10 µL.[1]

1.2. Reagent and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances. For formulated products, a simple dissolution and filtration step might be sufficient.

1.3. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the blank (mobile phase) to ensure a clean baseline.

-

Inject the working standard solutions in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

Caption: Experimental workflow for HPLC-UV quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or for trace-level quantification.

Quantitative Data Summary

The following table outlines the expected quantitative parameters for an LC-MS method, based on data for similar chalcones.[4][5]

| Parameter | Expected Value/Range | Notes |

| Precursor Ion ([M-H]⁻) | m/z 257.0819 | For this compound (C15H14O4).[4] |

| Product Ions | To be determined experimentally | Fragmentation of the precursor ion will yield specific product ions for MRM. |

| Linearity (R²) | > 0.999 | |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | |

| Limit of Quantification (LOQ) | 0.3 - 30 ng/mL | |

| Accuracy (% Recovery) | 95 - 105% | |

| Precision (% RSD) | < 5% |

Experimental Protocol

2.1. Instrumentation and Conditions:

-

Instrument: LC-MS system (e.g., Q-TOF or Triple Quadrupole).

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.[5]

-

LC Conditions: Similar to the HPLC-UV method described above, but potentially with a lower flow rate (e.g., 0.3-0.5 mL/min) depending on the MS interface.

-

MS Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV.[5]

-

Source Temperature: 120 - 150 °C.[5]

-

Desolvation Temperature: 350 - 450 °C.[5]

-

Cone Gas Flow: 50 L/hr.[5]

-

Desolvation Gas Flow: 600 - 800 L/hr.[5]

-

Scan Range (Full Scan): m/z 50 - 500.[5]

-

MRM Transitions (for quantification): The precursor ion ([M-H]⁻) and its most abundant product ions need to be determined by infusing a standard solution.

-

2.2. Reagent and Sample Preparation:

-

Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents.

2.3. Analysis Procedure:

-

Optimize MS parameters by infusing a standard solution of this compound.

-

Develop an LC method to achieve good chromatographic separation.

-

Set up the data acquisition method in Multiple Reaction Monitoring (MRM) mode for quantification, using the optimized precursor and product ion transitions.

-

Analyze the calibration standards and samples as described for the HPLC-UV method.

Workflow Diagram

Caption: Experimental workflow for LC-MS quantification.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of total chalcone (B49325) content or for the analysis of relatively pure samples.[3]

Quantitative Data Summary

The following table presents the expected quantitative parameters for a UV-Vis spectrophotometric method.[3][6]

| Parameter | Expected Value/Range | Notes |

| Wavelength (λ max ) | 280 - 380 nm | To be determined experimentally in the chosen solvent. |

| Linearity (R²) | > 0.999 | For a concentration range of approximately 0.3 - 20 µg/mL.[3] |

| Molar Absorptivity (ε) | To be determined | Dependent on the compound and solvent. |

| Limit of Detection (LOD) | ~0.03 µg/mL | [3] |

| Limit of Quantification (LOQ) | ~0.08 µg/mL | [3] |

| Accuracy (% Recovery) | 98 - 102% | [6] |

Experimental Protocol

3.1. Instrumentation:

-

Instrument: Double-beam UV-Vis spectrophotometer.[7]

3.2. Reagent and Sample Preparation:

-

Solvent: A UV-grade solvent such as ethanol (B145695) or methanol.[7]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of the chosen solvent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).[8]

-

Sample Preparation: Dissolve the sample in the same solvent and dilute to fall within the calibration range. Filtration may be required.

3.3. Analysis Procedure:

-

Determine the λ max of this compound by scanning a standard solution over a wavelength range of 200-500 nm.[8]

-

Set the spectrophotometer to the determined λ max .

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working standard solution.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the sample solutions.

-

Calculate the concentration of this compound in the samples using the calibration curve.

Workflow Diagram

Caption: Workflow for UV-Vis spectrophotometric analysis.

Conclusion

The analytical methods described provide a comprehensive starting point for the quantification of this compound in various samples. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For all methods, it is imperative to perform a full method validation according to ICH guidelines to ensure the reliability and accuracy of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 3. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2',4',6'-Trihydroxydihydrochalcone | C15H14O4 | CID 1226045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 2,4,4'-Trihydroxydihydrochalcone as a Natural Antioxidant in Food

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,4,4'-Trihydroxydihydrochalcone as a natural antioxidant in the food industry. This document includes a summary of its antioxidant properties, protocols for relevant experimental assays, and an exploration of its mechanism of action.

1. Introduction

This compound is a dihydrochalcone, a type of flavonoid found in various plants, including those of the Glycyrrhiza (licorice) species. Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1][2] The structure of this compound, featuring multiple hydroxyl groups on its aromatic rings, suggests its potential as a potent antioxidant for food preservation.[3] This document outlines its application to prevent lipid oxidation in food products and details the experimental procedures to evaluate its efficacy.

2. Mechanism of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[3] This mechanism is crucial in preventing the oxidation of lipids in food, a major cause of spoilage, off-flavor development, and nutritional loss.

Furthermore, like other chalcones, this compound may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5][6][7][8] This pathway is a key regulator of the cellular antioxidant defense system. By activating Nrf2, the compound can induce the expression of a suite of antioxidant and detoxification enzymes, enhancing the cell's intrinsic ability to combat oxidative stress.

Data Presentation

While specific quantitative in vitro antioxidant data for this compound is limited in the current literature, the following tables summarize data for structurally related chalcones and the performance of its unsaturated analog, 2,4,4'-trihydroxychalcone, in a food matrix. This comparative data provides a strong indication of the potential antioxidant efficacy of this compound.

Table 1: In Vitro Antioxidant Activity of Structurally Related Chalcones

| Compound | Assay | IC50 Value | Reference |

| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | [4] |

| Butein (2',3,4,4'-Tetrahydroxychalcone) | Superoxide Scavenging | Higher activity than DHDM | [4] |

| Phloretin (2′,4′,6′,4-Tetrahydroxydihydrochalcone) | FRAP, •O2− scavenging | > Phloridzin | [4] |

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Efficacy of 2,4,4'-Trihydroxychalcone in Stabilizing Sunflower Oil during 88-Day Storage

| Treatment | Peroxide Value (meq O2/kg) - Day 88 | p-Anisidine Value - Day 88 | TBARS (mg MDA/kg) - Day 88 | TOTOX Value - Day 88 | Reference |

| Control (Pure Sunflower Oil) | 141.94 ± 6.03 | 18.90 ± 6.90 | 1.15 ± 0.05 | 160.84 ± 6.03 | [3] |

| 2,4,4'-Trihydroxychalcone (100 ppm) | 105.10 ± 1.30 | 14.50 ± 0.50 | 0.95 ± 0.04 | 119.60 ± 1.80 | [3] |

| 2,4,4'-Trihydroxychalcone (500 ppm) | 88.20 ± 2.60 | 10.20 ± 0.80 | 0.78 ± 0.02 | 98.40 ± 3.40 | [3] |

| 2,4,4'-Trihydroxychalcone (1000 ppm) | 70.50 ± 2.10 | 7.50 ± 0.50 | 0.65 ± 0.03 | 78.00 ± 2.60 | [3] |

| BHT (100 ppm) | 110.30 ± 1.50 | 15.10 ± 0.70 | 0.98 ± 0.02 | 125.40 ± 2.20 | [3] |

| BHT (500 ppm) | 92.40 ± 2.40 | 11.30 ± 0.60 | 0.82 ± 0.04 | 103.70 ± 3.00 | [3] |

| BHT (1000 ppm) | 75.60 ± 2.80 | 8.20 ± 0.40 | 0.68 ± 0.02 | 83.80 ± 3.20 | [3] |

BHT: Butylated hydroxytoluene, a common synthetic antioxidant. PV: Peroxide Value; p-AnV: p-Anisidine Value; TBARS: Thiobarbituric Acid Reactive Substances; TOTOX: Total Oxidation Value.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antioxidant potential of this compound are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[4][9]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is measured spectrophotometrically at approximately 734 nm.[4][10]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or Phosphate-Buffered Saline (PBS)

-

Trolox (as a positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) as described in the DPPH assay protocol.

-

Assay:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and positive control.

-

-

Incubation: Incubate the microplate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as in the DPPH assay.

-

TEAC Determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as µmol of Trolox equivalents per gram of the compound.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.[11]

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DCFH-DA solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

-

Quercetin (as a positive control)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and the positive control (Quercetin) in treatment medium for 1 hour.

-

Add DCFH-DA solution to each well and incubate for a further 30 minutes.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove the treatment medium.

-

Add AAPH solution to each well to induce oxidative stress.

-

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

The CAA value is calculated as: CAA unit = 1 - (∫SA / ∫CA) where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Mandatory Visualizations

Caption: Nrf2-ARE Signaling Pathway Activation by this compound.

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

Caption: Experimental Workflow for the ABTS Radical Cation Scavenging Assay.

Application in Food Products and Stability

This compound shows promise as a natural antioxidant to extend the shelf-life of food products susceptible to lipid oxidation, such as oils, fats, and processed foods. The study on its unsaturated analog, 2,4,4'-trihydroxychalcone, in sunflower oil demonstrated its effectiveness in reducing the formation of primary and secondary oxidation products, with performance comparable or even superior to the synthetic antioxidant BHT.[3]

The stability of flavonoids during food processing is a critical factor for their application. The stability of dihydrochalcones can be influenced by factors such as temperature, pH, light, and the presence of enzymes. Generally, flavonoids are more stable in acidic conditions. Thermal processing, such as pasteurization, can potentially lead to some degradation, although the food matrix itself may offer a protective effect.[2][12] Further research is required to specifically evaluate the stability of this compound under various food processing conditions to optimize its application and ensure its antioxidant efficacy in the final product.

This compound possesses the structural characteristics of a potent natural antioxidant. While direct quantitative data on its in vitro antioxidant capacity is still emerging, evidence from structurally similar compounds and its unsaturated analog strongly supports its potential for use in food preservation. Its dual mechanism of direct radical scavenging and potential activation of the endogenous antioxidant defense system via the Nrf2 pathway makes it a promising candidate for further research and development as a natural food antioxidant. The provided protocols offer a robust framework for the systematic evaluation of its antioxidant efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A critical review on the stability of natural food pigments and stabilization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2,4,4'-Trihydroxydihydrochalcone for In Vitro Antioxidant Assays

Introduction

Chalcones and their hydrogenated derivatives, dihydrochalcones, are a class of polyphenolic compounds belonging to the flavonoid family.[1][2] These compounds have garnered significant interest in medicinal chemistry and drug development due to their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] The antioxidant capacity of these molecules is primarily attributed to their chemical structure, specifically the number and position of hydroxyl (-OH) groups on their two aromatic rings, which enables them to effectively scavenge free radicals.[3]

2,4,4'-Trihydroxydihydrochalcone is a dihydrochalcone (B1670589) whose antioxidant potential can be robustly evaluated using various in vitro assays. This document provides detailed protocols for assessing its antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. It also discusses the underlying mechanisms of action and presents comparative data from structurally related compounds.

Mechanism of Antioxidant Action

The antioxidant effects of dihydrochalcones like this compound are exerted through multiple mechanisms:

-

Radical Scavenging : The primary mechanism involves direct scavenging of free radicals. The phenolic hydroxyl groups can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Electron Transfer, ET) to neutralize reactive oxygen species (ROS) and other free radicals.[4][5] The presence of hydroxyl groups at the 2, 4, and 4' positions is expected to confer significant radical scavenging capabilities.[6]

-

Activation of Endogenous Antioxidant Pathways : Beyond direct scavenging, chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the ARE, initiating the transcription of numerous cytoprotective genes and antioxidant enzymes like heme oxygenase-1 (HO-1).[3]

Quantitative Data on Related Chalcones

| Compound | Assay | IC50 Value | Reference |

| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | [3] |

Note: Lower IC50 values indicate higher antioxidant activity. The conversion from a chalcone to a dihydrochalcone (saturation of the α,β-double bond) can influence antioxidant activity, and further experimental validation is required to quantify the precise potency of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][3] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[1][3]

Methodology:

-

Reagents and Materials:

-

This compound (Test Compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (Spectrophotometric grade)

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of Solutions:

-

Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol).[1]

-

Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1] Prepare similar dilutions for the positive control (Ascorbic Acid).

-

DPPH Working Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.[1][3]

-

-

Assay Protocol (Microplate Method):

-

Add 100 µL of each concentration of the test compound, positive control, or solvent (for the blank) into separate wells of a 96-well plate.[1]

-

Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to each well.[1]

-

Mix the contents gently.

-

Cover the plate and incubate in the dark at room temperature for 30 minutes.[1]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[7]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100[1]

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound's concentration.[3]

-

-

ABTS Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[3]

Methodology:

-

Reagents and Materials:

-

This compound (Test Compound)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Trolox or Ascorbic Acid (Positive Control)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Radical Cation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3]

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[3][8]

-

Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[3][8]

-

-

Assay Protocol:

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the same formula as in the DPPH assay.[3]

-

Determine the IC50 value from the dose-response curve.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[9][10]

Methodology:

-

Reagents and Materials:

-

This compound (Test Compound)

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

Microplate reader

-

-

Procedure:

-

Preparation of FRAP Reagent:

-

Assay Protocol (Microplate Method):

-

Prepare serial dilutions of the test compound and a series of ferrous sulfate solutions (e.g., 100-1000 µM) for the standard curve.

-

Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.[9]

-

Add 280 µL of the pre-warmed FRAP working solution to each well.[9]

-

Mix and incubate at 37°C for a specified time (e.g., 30 minutes).[9]

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.

-

Calculate the FRAP value of the test samples by comparing their absorbance with the standard curve. The results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the compound.[11]

-

-

This compound possesses the structural hallmarks of a potent antioxidant. The protocols detailed in this document for the DPPH, ABTS, and FRAP assays provide a robust framework for researchers, scientists, and drug development professionals to quantitatively assess its in vitro antioxidant capacity. By elucidating its ability to scavenge free radicals and reduce oxidizing agents, these assays are crucial first steps in characterizing its potential as a therapeutic agent for conditions associated with oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcea.org [ijcea.org]

- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejournals.asuu.org.ng [ejournals.asuu.org.ng]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Extraction and Purification of 2,4,4'-Trihydroxydihydrochalcone from Dracaena cochinchinensis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dracaena cochinchinensis, commonly known as Dragon's Blood Tree, produces a red resin that is a rich source of various bioactive compounds, including flavonoids and chalcones. Among these, 2,4,4'-Trihydroxydihydrochalcone has garnered interest for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects. These application notes provide a detailed protocol for the extraction and purification of this compound from the resin of Dracaena cochinchinensis.

Experimental Protocols

1. Preparation of Plant Material: The starting material is the dried resinous exudate from Dracaena cochinchinensis. Ensure the resin is free from foreign materials. The resin is typically ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: A common method for extracting chalcones and other flavonoids from Dracaena resin is solvent extraction.

-

Solvent Selection: Methanol (B129727) is a frequently used solvent for the initial extraction.[1] Other solvents like ethanol (B145695) or chloroform (B151607) can also be employed depending on the target compounds and subsequent purification strategy.[2]

-

Protocol:

-

Weigh the powdered resin of Dracaena cochinchinensis.

-